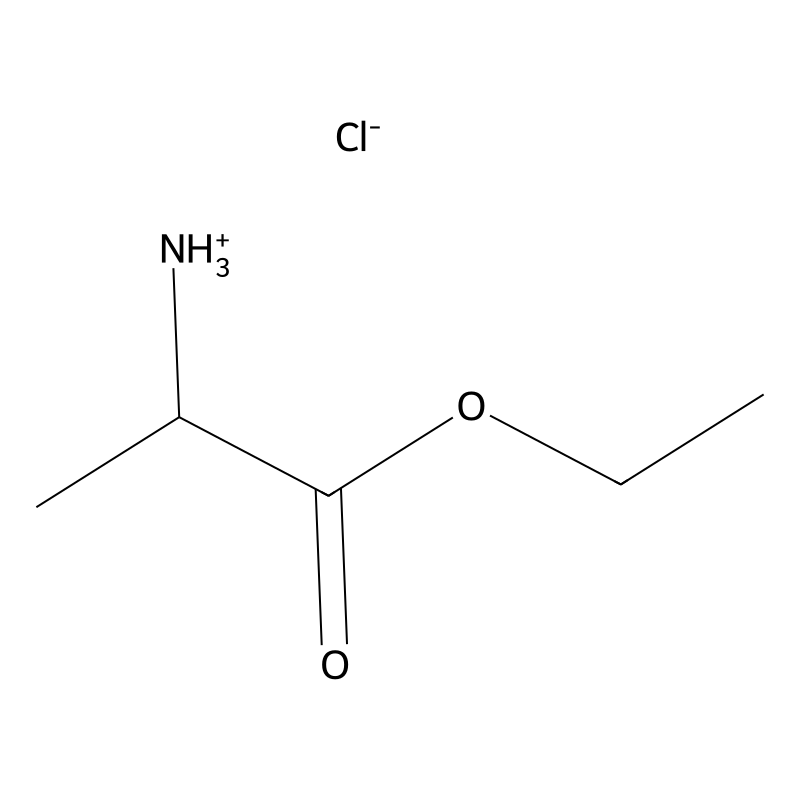

H-DL-Ala-OEt.HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

H-DL-Ala-OEt.HCl, or DL-Alanine ethyl ester hydrochloride, is the racemic hydrochloride salt of the ethyl ester of alanine. It functions as a versatile and economical building block in organic and medicinal chemistry. This compound provides a stable, crystalline solid format where the carboxylic acid group is protected as an ethyl ester, and the amine is available for reaction after neutralization of the hydrochloride salt. Its primary procurement value lies in applications where stereochemistry is not a critical factor, offering a cost-effective alternative to its enantiomerically pure counterparts for the synthesis of peptides, pharmaceutical intermediates, and other complex organic molecules.

Selecting an alternative to H-DL-Ala-OEt.HCl without careful consideration can lead to process failures and increased costs. Substituting with the free base form, DL-Alanine ethyl ester, sacrifices the stability, shelf-life, and handling benefits afforded by the crystalline hydrochloride salt. Opting for enantiopure versions (L- or D-alanine ethyl ester HCl) introduces unnecessary expense in applications where stereospecificity is not required, such as in the synthesis of certain polymers or racemic drug scaffolds. Furthermore, switching to a different ester, like the methyl ester (H-DL-Ala-OMe.HCl), can alter solubility profiles and reaction kinetics, requiring process re-optimization to achieve consistent results. These differences make H-DL-Ala-OEt.HCl a distinct procurement choice for specific, non-chiral synthetic pathways.

Process Advantage: Superior Handling and Stability as a Crystalline Hydrochloride Salt

Amino acid ester hydrochloride salts are specifically chosen to enhance compound stability, shelf-life, and handling characteristics compared to their free base forms, which are often oils or less stable solids. H-DL-Ala-OEt.HCl is supplied as a white crystalline solid with a defined melting point of 87-88°C, facilitating easier weighing, storage, and dissolution in process workflows. This contrasts with the free base, which may require more stringent handling and storage conditions to prevent degradation, making the hydrochloride salt a more reliable choice for reproducible, large-scale synthesis.

| Evidence Dimension | Physical Form & Stability |

| Target Compound Data | Crystalline solid, melting point 87-88°C. |

| Comparator Or Baseline | Free base forms of amino acid esters are often less stable oils. |

| Quantified Difference | Not applicable (Qualitative but critical process difference) |

| Conditions | Standard laboratory and manufacturing storage and handling. |

The solid, stable salt form simplifies material handling, improves process reproducibility, and extends shelf-life, reducing procurement risk and operational complexity.

Precursor Suitability: Cost-Effective Building Block for Non-Stereospecific Applications

The synthesis of racemic compounds is often more direct and economical than enantioselective synthesis. H-DL-Ala-OEt.HCl serves as a key precursor for creating N-acyl-DL-alanine ethyl esters and other derivatives where a racemic final product is desired or acceptable. For example, in the synthesis of N-Chloroacetyl-DL-alanine ethyl ester, a 1:1 molar ratio of H-DL-Ala-OEt.HCl to chloroacetyl chloride yields the target racemic product efficiently. Procuring the DL-form avoids the higher costs associated with enantiopure starting materials (e.g., H-L-Ala-OEt.HCl or H-D-Ala-OEt.HCl) when the biological or material properties of the final product do not depend on a specific stereoisomer.

| Evidence Dimension | Stereochemical Purity Requirement |

| Target Compound Data | Racemic (DL) form, suitable for non-stereospecific synthesis. |

| Comparator Or Baseline | Enantiopure (L- or D-) forms, required for stereospecific synthesis. |

| Quantified Difference | Qualitative difference in application scope; significant cost difference in procurement. |

| Conditions | Synthesis of racemic pharmaceuticals, agrochemicals, or atactic polymers. |

Choosing the racemic compound for a non-stereospecific synthesis pathway directly reduces raw material costs compared to purchasing a more expensive enantiopure analog.

Synthesis Compatibility: Demonstrated Utility in Aqueous Biphasic Reactions

The hydrochloride salt form demonstrates compatibility with specific reaction conditions, such as aqueous biphasic systems. In a documented synthesis of N-Chloroacetyl-DL-alanine ethyl ester, H-DL-Ala-OEt.HCl was reacted with chloroacetyl chloride in a dichloroethane/50% aqueous NaOH mixture. The use of the hydrochloride salt is integral to this Schotten-Baumann-type reaction, allowing for in-situ neutralization to the free amine in the presence of the acylating agent. This procedure yielded the final product after a simple wash with a saturated salt solution and solvent evaporation, demonstrating a straightforward and effective synthesis route. This contrasts with using the free ester, which might require anhydrous conditions and a different base, potentially complicating the process.

| Evidence Dimension | Reaction Condition Compatibility |

| Target Compound Data | Effectively used in an aqueous/organic biphasic system for N-acylation. |

| Comparator Or Baseline | DL-Alanine ethyl ester (free base), which would typically require anhydrous conditions and an organic base for similar reactions. |

| Quantified Difference | Enables a simplified, one-pot aqueous biphasic reaction protocol. |

| Conditions | N-acylation with chloroacetyl chloride in dichloroethane and 50% aqueous NaOH. |

This compound's suitability for robust, aqueous-based reaction protocols can simplify process scale-up and workup procedures, offering a practical advantage over alternatives requiring stricter anhydrous conditions.

Precursor for Racemic Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses targeting racemic active pharmaceutical ingredients (APIs) or key intermediates. Its stability and handling properties make it suitable for process chemistry, and its racemic nature ensures cost-effectiveness when the final product's therapeutic activity is not dependent on a single enantiomer.

Monomer for Synthesis of Atactic Polypeptoids and Polyesters

When the goal is to produce amorphous or atactic (non-stereoregular) polymers, H-DL-Ala-OEt.HCl is a suitable monomer. The use of a racemic building block disrupts chain packing and crystallinity, which can be desirable for tuning the physical properties of the resulting material, a feature not achievable with enantiopure L- or D- analogs.

Scaffold for Agrochemical and Fine Chemical Synthesis

In the development of novel herbicides, pesticides, or other fine chemicals, H-DL-Ala-OEt.HCl serves as a versatile and economical starting material. Its demonstrated utility in robust N-acylation reactions allows for the straightforward synthesis of diverse libraries of alanine derivatives for screening and lead optimization.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

6331-09-5

1115-59-9

General Manufacturing Information

Dates

Explore Compound Types